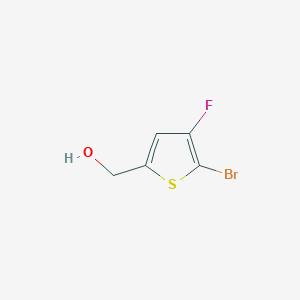
(5-Bromo-4-fluorothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-4-fluorothiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with bromine and fluorine atoms, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with a fluorinating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of (5-Bromo-4-fluorothiophen-2-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (5-Bromo-4-fluorothiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-4-fluorothiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-fluorothiophen-2-ylmethane.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromo-4-fluorothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
- (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
- (5-Bromo-2-fluoro-4-methylphenyl)(thiophen-2-yl)methanol
Comparison: (5-Bromo-4-fluorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H4BrFOS |
|---|---|
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
(5-bromo-4-fluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4BrFOS/c6-5-4(7)1-3(2-8)9-5/h1,8H,2H2 |
Clave InChI |
SKZRCBVOHQDHQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1F)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















